Indium, chlorodimethyl-

Description

Significance of Organoindium Compounds in Advanced Synthetic and Materials Chemistry

Organoindium compounds have emerged as versatile and powerful tools in both advanced synthetic and materials chemistry. Their significance lies in their unique reactivity profile, which often allows for transformations that are difficult to achieve with other organometallic reagents. In organic synthesis, organoindium reagents are prized for their high functional group tolerance, enabling complex molecular architectures to be assembled without the need for extensive protecting group strategies. organic-chemistry.orgdicp.ac.cn This characteristic is particularly valuable in the synthesis of natural products and pharmaceuticals.

The utility of organoindium compounds extends to materials chemistry, where they serve as critical precursors for the synthesis of indium-containing semiconductors. nih.gov These materials, such as indium phosphide (B1233454) (InP) and indium arsenide (InAs), are fundamental components in a wide array of electronic and optoelectronic devices, including transistors, lasers, and photodetectors. The ability to precisely control the deposition of these materials through techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) is heavily reliant on the properties of the organoindium precursors used.

Historical Trajectory and Evolution of Organoindium Chemistry

The field of organometallic chemistry, which encompasses organoindium compounds, has its roots in the 18th and 19th centuries with early discoveries such as Cadet's fuming liquid (containing cacodyl) and Zeise's salt. However, the systematic study and application of organoindium compounds is a more recent development. The initial exploration of organoindium chemistry was largely academic, focusing on the synthesis and characterization of these novel compounds.

A significant turning point in the evolution of organoindium chemistry was the recognition of their potential in organic synthesis. The development of indium-mediated reactions, such as allylation, demonstrated the unique reactivity and selectivity that these compounds could offer. wikipedia.org More recently, the demand for advanced semiconductor materials has propelled organoindium chemistry to the forefront of materials science research. This has led to the development of highly pure and specifically designed organoindium precursors for MOCVD and other deposition techniques.

Contextualization of Chlorodimethylindium within the Landscape of Organoindium Species

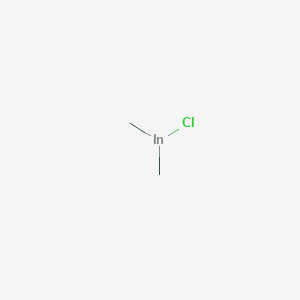

Chlorodimethylindium, with the chemical formula (CH₃)₂InCl, is a prime example of a mixed organoindium halide. These compounds, which contain both organic groups and halogen atoms bonded to the indium center, represent a significant subclass of organoindium species. They are often synthesized by the reaction of indium metal with alkyl halides or through the redistribution reactions of trialkylindium compounds with indium trihalides.

Within the broader family of organoindium compounds, which includes trialkylindiums (InR₃), dialkylindium halides (R₂InX), and alkylindium dihalides (RInX₂), chlorodimethylindium serves as a crucial building block and precursor. Its reactivity is influenced by the presence of both the methyl groups and the chlorine atom, making it a versatile reagent in its own right and a starting material for the synthesis of other organoindium derivatives.

Delineation of Key Academic Research Frontiers and Methodological Approaches

Current research on chlorodimethylindium and related organoindium compounds is pushing the boundaries of synthetic chemistry and materials science. Key academic research frontiers include:

Development of Novel Catalytic Systems: Chlorodimethylindium and its derivatives are being explored as components in catalytic systems for a variety of organic transformations. Research is focused on designing new catalysts that leverage the unique Lewis acidity and transmetalation capabilities of indium. organic-chemistry.org

Precursors for Nanomaterials Synthesis: There is growing interest in using chlorodimethylindium as a precursor for the controlled synthesis of indium-based nanomaterials, such as quantum dots and nanowires. nih.gov The decomposition characteristics of the precursor play a crucial role in determining the size, shape, and properties of the resulting nanomaterials. rsc.org

Mechanistic Studies of Organoindium Reactions: A deeper understanding of the reaction mechanisms involving organoindium reagents is a key research focus. This includes studying the role of solvents, additives, and the structure of the indium reagent itself on the outcome of the reaction.

To probe these frontiers, a range of sophisticated methodological approaches are employed:

Spectroscopic Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Infrared (IR) spectroscopy, and mass spectrometry are fundamental for confirming the identity and purity of newly synthesized organoindium compounds. nih.govnih.govresearchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction is an indispensable tool for determining the precise three-dimensional structure of organoindium compounds in the solid state. wikipedia.orgnih.govlibretexts.org This provides invaluable insights into bonding, structure, and intermolecular interactions.

Computational Studies: Density Functional Theory (DFT) and other computational methods are increasingly used to model the structures, properties, and reaction pathways of organoindium compounds. nih.gov These theoretical studies complement experimental findings and aid in the rational design of new reagents and reactions.

Chemical and Physical Properties of Chlorodimethylindium

| Property | Value |

| Molecular Formula | C₂H₆ClIn |

| Molecular Weight | 180.34 g/mol americanelements.com |

| Appearance | White solid americanelements.com |

| Melting Point | 218-225 °C americanelements.com |

| Density | 1.5 g/cm³ americanelements.com |

| Solubility in Water | Reacts violently americanelements.com |

| Synonyms | Dimethylindium chloride, Chloro(dimethyl)indium americanelements.com |

Structure

2D Structure

Properties

IUPAC Name |

chloro(dimethyl)indigane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH3.ClH.In/h2*1H3;1H;/q;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJZPLNOZUNMJO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[In](C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6ClIn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448754 | |

| Record name | Indium, chlorodimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14629-99-3 | |

| Record name | Indium, chlorodimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro(dimethyl)indium(III) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Precursor Chemistry of Chlorodimethylindium

Established Methodologies for Compound Preparation

The conventional synthesis of chlorodimethylindium relies on two principal approaches: the alkylation of indium halides with potent organometallic reagents and the direct reaction involving indium metal.

Alkylation Reactions of Indium Halides with Organometallic Reagents

A cornerstone in the synthesis of organoindium compounds, including chlorodimethylindium, involves the alkylation of indium trihalides. This method typically employs highly reactive organometallic reagents such as organolithium or Grignard reagents. The reaction of indium trichloride (InCl₃) with two equivalents of a methylating agent, such as methyllithium (CH₃Li) or a methyl Grignard reagent (e.g., CH₃MgBr), leads to the formation of dimethylindium chloride. wikipedia.org While this is a common strategy for producing trialkyl derivatives like trimethylindium (B1585567), the stoichiometry can be controlled to favor the formation of the desired chlorodimethylindium. wikipedia.org

The general reaction can be represented as:

InCl₃ + 2 CH₃-M → (CH₃)₂InCl + 2 MCl

Where M can be Li or MgBr.

A related and efficient one-pot procedure for preparing triorganoindium reagents involves the insertion of magnesium into organic halides in the presence of indium(III) chloride and lithium chloride. nih.gov This method can be adapted for the synthesis of chlorodimethylindium by controlling the stoichiometry of the reactants.

| Reagent 1 | Reagent 2 | Product | Key Feature |

| Indium Trichloride (InCl₃) | Methyllithium (CH₃Li) | Chlorodimethylindium | Established and versatile method. |

| Indium Trichloride (InCl₃) | Methylmagnesium Bromide (CH₃MgBr) | Chlorodimethylindium | Utilizes common Grignard reagents. |

Direct Routes via Indium Metal and Organic Halides

A more direct and atom-economical approach to chlorodimethylindium involves the reaction of indium metal with an organic halide. A patented method describes the production of organoindium chlorides by directly contacting an organochloride with a metal melt. nih.gov In the preferred embodiment for chlorodimethylindium, methyl chloride is bubbled through molten indium. nih.gov This process can yield either dimethylindium chloride or methylindium dichloride, depending on the reaction time and process efficiency. nih.gov This direct synthesis offers the advantage of avoiding the use of pyrophoric organometallic reagents and simplifies product recovery by eliminating the need for solvents during the reaction. nih.gov

| Reactant 1 | Reactant 2 | Product | Advantage |

| Indium Metal (In) | Methyl Chloride (CH₃Cl) | Chlorodimethylindium | Direct, solvent-free synthesis. |

Innovations in Synthetic Protocols and Reaction Conditions

Recent research has focused on developing more efficient, tolerant, and environmentally friendly methods for the synthesis of organoindium compounds.

Utilization of Novel Indium(I) Systems (e.g., Indium(I) Bromide/Lithium Bromide)

A significant innovation in the synthesis of organoindium reagents is the use of a novel indium(I) bromide/lithium bromide system. This method allows for the preparation of organoindium compounds from readily available alkyl bromides and chlorides. The reaction of an alkyl halide with commercially available indium(I) bromide in the presence of lithium bromide is more efficient than using elemental indium. This system provides perfect stoichiometry for the conversion of the alkyl halide to the corresponding organoindium species, which can be extended to the synthesis of chlorodimethylindium.

Investigations into Air and Moisture Tolerance in Synthetic Schemes

A notable advantage of the aforementioned indium(I) bromide/lithium bromide system is its insensitivity to air and moisture. This is a significant improvement over traditional methods that require strict anhydrous and inert atmospheric conditions due to the high reactivity of the organometallic reagents used. The ability to perform the synthesis in the presence of air and moisture simplifies the experimental setup and broadens the applicability of the method. This tolerance is a crucial step towards making the synthesis of organoindium compounds more practical and accessible.

Green Chemistry Principles in Organoindium Compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of organometallic compounds to minimize environmental impact. The synthesis of chlorodimethylindium can be evaluated through the lens of these principles.

The direct synthesis route from indium metal and methyl chloride aligns well with green chemistry principles by offering high atom economy and avoiding the use of solvents. nih.gov The use of indium-mediated reactions in aqueous media, a hallmark of green chemistry in organometallic synthesis, is also a significant advantage. wikipedia.org Furthermore, indium and its compounds are generally considered to be less toxic than many other organometallic reagents, such as those based on tin or mercury. researchgate.net

The development of air and moisture-tolerant synthetic methods, such as the indium(I) bromide/lithium bromide system, contributes to the greenness of the process by reducing the need for inert atmospheres and the associated energy consumption.

| Green Chemistry Principle | Application in Chlorodimethylindium Synthesis |

| Atom Economy | The direct synthesis from indium metal and methyl chloride maximizes the incorporation of reactants into the final product. |

| Safer Solvents and Auxiliaries | Direct synthesis can be performed solvent-free. Indium-mediated reactions can often be conducted in water. wikipedia.org |

| Use of Less Hazardous Chemical Syntheses | Indium compounds are generally less toxic than many other organometallic reagents. researchgate.net |

| Energy Efficiency | Air and moisture-tolerant methods reduce the energy required to maintain inert and anhydrous conditions. |

Advanced Structural Characterization and Coordination Architectures

Elucidation of Molecular Aggregation and Dimerization Phenomena

Organoindium halides, including chlorodimethylindium, exhibit a strong tendency to form dimeric or higher aggregated structures. This behavior is driven by the electron-deficient nature of the indium center, which seeks to achieve a more stable, higher coordination number.

In this dimer, two [((CH₃)₃SiCH₂)₂InCl] units are associated via chloride bridges, forming a central In₂Cl₂ core. Each indium atom is coordinated to two carbon atoms from the trimethylsilylmethyl groups and two bridging chlorine atoms, resulting in a distorted tetrahedral geometry around each indium center. The bridging In-Cl bond lengths were found to be 2.584(3) Å and 2.649(3) Å. dtic.mil The In-C bond lengths were determined to be 2.11(1) Å. dtic.mil

The formation of this dimeric structure, despite the significant steric bulk of the trimethylsilylmethyl groups, strongly suggests that chlorodimethylindium, with the much smaller methyl groups, would also readily form a similar chloride-bridged dimer in the solid state. The less sterically demanding nature of the methyl groups would likely lead to shorter In-Cl and In-C bond distances and potentially a more compact dimeric core.

Table 1: Selected Bond Distances and Angles for [((CH₃)₃SiCH₂)₂InCl]₂

| Parameter | Value |

|---|---|

| In-Cl distance (Å) | 2.584(3) |

| In-Cl' distance (Å) | 2.649(3) |

| In-C distance (Å) | 2.11(1) |

| Cl-In-Cl' angle (°) | 84.8(1) |

| In-Cl-In' angle (°) | 95.2(1) |

| C-In-C angle (°) | 144.7(5) |

In solution, the behavior of chlorodimethylindium is expected to be concentration and solvent-dependent. While specific studies on the aggregation of chlorodimethylindium in solution are not extensively detailed in the available literature, the principles of coordination chemistry suggest that a monomer-dimer equilibrium is likely to exist. In non-coordinating solvents, the dimeric form is expected to be favored, particularly at higher concentrations, as the chloride bridges provide a means for the indium centers to increase their coordination number and alleviate their electron deficiency.

Techniques such as nuclear magnetic resonance (NMR) spectroscopy would be instrumental in studying this equilibrium. Changes in chemical shifts, particularly of the methyl protons, upon dilution would provide evidence for the dissociation of the dimer into monomeric units. Furthermore, diffusion-ordered spectroscopy (DOSY) could be employed to differentiate between species of different sizes in solution, allowing for the direct observation of monomeric and dimeric forms.

Exploration of Coordination Geometries and Ligand Field Influences

The coordination environment around the indium(III) center in chlorodimethylindium and its complexes is a key determinant of their structure and reactivity.

The coordination number of indium in its complexes can vary, but for organoindium(III) halides, coordination numbers of four and five are most common. wikipedia.orglibretexts.org In the monomeric form of chlorodimethylindium, the indium atom would be three-coordinate, which is electronically unsaturated. This drives the formation of the four-coordinate dimeric structure.

The primary factors influencing the coordination number are:

The nature of the ligands: The size and electronic properties of the ligands play a crucial role. Small, strongly donating ligands favor higher coordination numbers.

The charge on the metal center: The +3 oxidation state of indium creates a significant positive charge, promoting interaction with donor ligands.

Steric hindrance: Bulky ligands can prevent the approach of additional ligands, leading to lower coordination numbers. savemyexams.com

In the case of chlorodimethylindium, the small size of the methyl and chloro ligands allows for the formation of a stable four-coordinate dimer.

Both steric and electronic factors are critical in the formation of chlorodimethylindium complexes.

Electronic Effects: The indium atom in chlorodimethylindium is a Lewis acid, readily accepting electron pairs from Lewis bases. The electronegativity of the chlorine atom withdraws electron density from the indium, further increasing its Lewis acidity and its propensity to form adducts with donor ligands.

Steric Effects: The size of the ligands directly impacts the geometry and stability of the resulting complexes. libretexts.org While the methyl groups in chlorodimethylindium are relatively small, the introduction of bulkier alkyl or aryl groups in other organoindium halides can significantly influence their aggregation behavior and coordination chemistry. dtic.mil The balance between the electronic drive to increase the coordination number and the steric repulsion between ligands dictates the final structure of the complex.

Investigations into Intermolecular Interactions and Self-Assembly Processes

Beyond the strong coordinate bonds within the dimeric unit, weaker intermolecular interactions play a significant role in the solid-state packing and potential self-assembly of chlorodimethylindium. These interactions are primarily of the van der Waals type, specifically London dispersion forces and dipole-dipole interactions. libretexts.orglumenlearning.com

The principles of self-assembly, where molecules spontaneously organize into ordered structures, are relevant to the formation of the dimeric structure of chlorodimethylindium. nih.gov The thermodynamic drive to satisfy the coordination requirements of the indium center and to maximize favorable intermolecular interactions guides the spontaneous formation of the dimeric architecture from monomeric units. Halide impurities have also been shown to act as catalysts in the self-assembly of some coordination-based structures. acs.org

Reactivity Profiles and Mechanistic Studies of Chlorodimethylindium

Lewis Acidic Character and Catalytic Activation

Chlorodimethylindium, like other organoindium(III) compounds, exhibits significant Lewis acidic character. A Lewis acid is defined as an electron pair acceptor, and in the case of chlorodimethylindium, the indium center is electron-deficient and capable of accepting electron density from Lewis bases. wikipedia.orgnih.gov This property is central to its application in catalysis, where it can activate substrates by coordinating to lone-pair bearing electronegative atoms such as oxygen or nitrogen. wikipedia.org The metal atom forms an adduct with the Lewis basic site in a substrate, effectively making the donor atom more electronegative. wikipedia.org This complexation activates the substrate towards various chemical transformations. wikipedia.org While simple metal halides like aluminum chloride and tin tetrachloride are common Lewis acid catalysts, organometallic compounds like chlorodimethylindium offer nuanced reactivity profiles. wikipedia.orgnih.gov The catalytic activity is derived from the indium center's ability to increase the reactivity of a substrate, facilitating reactions that might otherwise be slow or require harsh conditions. wikipedia.org

Facilitation of Electrophilic Activation in Organic Transformations

The primary role of chlorodimethylindium as a Lewis acid catalyst is to facilitate electrophilic activation. By withdrawing electron density from a coordinated atom, the indium center enhances the electrophilicity of the substrate molecule. wikipedia.orgchemistrysteps.com For example, in reactions involving carbonyl compounds, the indium atom coordinates to the carbonyl oxygen. This interaction polarizes the carbon-oxygen double bond, increasing the partial positive charge on the carbonyl carbon and making it more susceptible to attack by nucleophiles. chemistrysteps.commasterorganicchemistry.com This activation is a key principle in many Lewis acid-catalyzed reactions, including carbon-carbon bond-forming reactions. wikipedia.org The mechanism involves the Lewis acid activating the electrophile, thereby lowering the energy barrier for nucleophilic attack. chemistrysteps.com This strategy is widely employed in organic synthesis to promote reactions such as aldol additions and Friedel-Crafts reactions. wikipedia.org

Reactivity of the Carbon-Indium Bond

Beyond its Lewis acidity, the reactivity of chlorodimethylindium is defined by the carbon-indium (C-In) bond. Organoindium compounds have been recognized for their low toxicity and tolerance to a variety of functional groups, setting them apart from more sensitive organometallic reagents like organolithiums or Grignards. researchgate.net A significant aspect of the C-In bond's reactivity is its ability to serve as a source of organic radicals under specific conditions, particularly under photoredox catalysis. nih.gov This mode of reactivity unlocks synthetic pathways that are distinct from the traditional nucleophilic character of many organometallic reagents. researchgate.net

Generation and Behavior of Organic Radicals from Chlorodimethylindium

The generation of organic radicals from organometallic compounds is a cornerstone of metallaphotoredox catalysis. Recent studies have demonstrated that organoindium reagents, such as chlorodimethylindium, can effectively serve as precursors to alkyl radicals under light-promoted oxidative conditions. researchgate.net The process is typically initiated by a photocatalyst that, upon excitation by visible light, can oxidize the organoindium compound. This single-electron transfer (SET) event leads to the cleavage of the carbon-indium bond, releasing an alkyl radical. The stability of the resulting radical influences the reaction's efficiency; for instance, tertiary alkyl groups form the most stable radicals and are often the most effective in these transformations. nih.gov

| Reagent Type | Relative Reactivity/Stability | Typical Reaction Time |

| Tertiary Alkyl Indium | Most effective (most stable radical) | ~30 minutes |

| Secondary Alkyl Indium | Effective | ~30 minutes |

| Primary Alkyl Indium | Least effective | Up to 16 hours |

This table illustrates the general reactivity trends for different types of alkyl indium reagents in radical generation under photocatalytic conditions, as reported in studies on α-(trifluoromethyl)styrenes. nih.gov

Participation in Metallaphotoredox Cross-Coupling Reactions

The alkyl radicals generated from chlorodimethylindium are valuable intermediates in dual catalytic systems, particularly in metallaphotoredox cross-coupling reactions. This strategy combines the radical-generating capability of photoredox catalysis with the bond-forming prowess of transition metal catalysis, often involving nickel. columbia.eduprinceton.edu In a typical catalytic cycle, the photocatalytically generated alkyl radical is captured by a low-valent nickel complex. The resulting organonickel species can then undergo oxidative addition with an aryl halide, followed by reductive elimination to form a new carbon-carbon bond, coupling the alkyl group from the indium reagent with the aryl group. nih.gov This method allows for the formation of C(sp³)–C(sp²) bonds under mild conditions and has been successfully applied to the coupling of primary, secondary, and tertiary alkyl groups with aryl bromides. researchgate.net

Nucleophilic Addition and Carbon-Carbon Bond Formation Reactions

Nucleophilic addition to unsaturated functional groups is one of the most fundamental reactions for forming carbon-carbon bonds in organic synthesis. academie-sciences.fracademie-sciences.fr In this context, the organic moieties of organoindium reagents can act as nucleophiles, adding to electrophilic carbon atoms, most notably those in carbonyl and imine functionalities. masterorganicchemistry.comnih.gov

Addition to Carbonyl and Imine Functionalities

The addition of organometallic reagents to carbonyl groups (aldehydes and ketones) is a classic method for C-C bond formation. masterorganicchemistry.comlibretexts.org The polarized nature of the carbonyl group, with its electrophilic carbon and nucleophilic oxygen, makes it an ideal target for nucleophiles. chemistrysteps.com When an organoindium reagent like chlorodimethylindium is used, the methyl group can add to the carbonyl carbon. This process changes the hybridization of the carbon from sp² to sp³, resulting in a tetrahedral intermediate. chemistrysteps.commasterorganicchemistry.com Subsequent protonation of the resulting alkoxide yields an alcohol.

Similarly, imines, which contain a carbon-nitrogen double bond, are analogous to carbonyls and are also susceptible to nucleophilic attack. libretexts.orglibretexts.org The addition of a nucleophile to an imine is a key step in the synthesis of amines. nih.govresearchgate.net The reaction of chlorodimethylindium with an imine involves the addition of a methyl group to the imine carbon, forming a new C-C bond and generating an intermediate that, upon workup, yields a more substituted amine. libretexts.orglibretexts.org The process often starts with the nucleophilic addition of the amine to a carbonyl to form a carbinolamine, which then dehydrates to the imine, followed by the nucleophilic attack of the organometallic reagent. libretexts.orglibretexts.org

| Functional Group | Electrophilic Center | Product of Nucleophilic Addition |

| Carbonyl (C=O) | Carbon | Alcohol |

| Imine (C=N) | Carbon | Amine |

This table summarizes the outcomes of nucleophilic addition of an organic group from an organometallic reagent to carbonyl and imine functionalities.

Indium-Mediated Allylation Reactions and Stereochemical Control

Indium-mediated allylation (IMA) is a significant carbon-carbon bond-forming reaction that typically proceeds via a Barbier-type reaction, where indium metal, an allyl halide, and an electrophile are combined in a single pot. wikipedia.orgencyclopedia.pub The reaction first involves the formation of an allyl-indium(III) intermediate, which then reacts with an electrophile. wikipedia.org A key advantage of IMA is its compatibility with aqueous media, presenting a greener alternative to more moisture-sensitive organometallic reagents like Grignard reagents. wikipedia.orgencyclopedia.pub

However, controlling the stereoselectivity (chemo-, regio-, and stereo-) of these reactions has been a notable challenge. benthamscience.comresearchgate.net Significant progress has been made in achieving high levels of diastereoselectivity and enantioselectivity.

Diastereoselectivity: The addition of allylindium reagents to aldehydes with existing stereocenters, particularly those with α- or β-alkoxy groups, can be highly diastereoselective. wikipedia.org In aqueous systems, this selectivity is often governed by chelation control. For an α-oxy aldehyde, the oxygen atoms of the carbonyl and the hydroxyl group can chelate to the indium center of the organoindium intermediate. This chelation forms a stable six-membered ring-like transition state, forcing the allyl group to attack the carbonyl carbon from the less sterically hindered face, which results in the syn diastereomer as the major product. encyclopedia.pub In contrast, allylation of β-oxy aldehydes typically leads to the anti diol product through a similar chelated structure. wikipedia.org

Enantioselectivity: High levels of enantioselectivity have been achieved by incorporating chiral additives or ligands. For instance, the use of catalytic amounts of chiral BINOL (1,1'-Bi-2-naphthol) derivatives, such as (R)-3,3'-bis(trifluoromethyl)-BINOL, can induce high enantioselectivity in the allylation of hydrazones to produce chiral homoallylic amines. nih.govacs.org The table below summarizes the effect of different chiral additives on enantioselectivity in indium-mediated allylation.

| Electrophile | Chiral Additive/Ligand | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Hydrazone | (R)-3,3'-bis(trifluoromethyl)-BINOL | High | nih.govacs.org |

| N-acylhydrazone | Enantiopure perfluoroalkylsulfonate BINOLs | up to 99% | nih.govacs.org |

| Hydrazone | Binol | up to 97% | wikipedia.org |

| Ketone | Chiral amino alcohol | High |

Ring-Opening Reactions of Strained Heterocycles (e.g., Epoxides)

Epoxides are three-membered cyclic ethers that exhibit significant ring strain, making them susceptible to ring-opening reactions by nucleophiles even though alkoxides are typically poor leaving groups. chemistrysteps.com The mechanism of ring-opening depends critically on the reaction conditions (acidic or basic).

Under Basic or Nucleophilic Conditions: Strong nucleophiles attack the epoxide ring via an SN2 mechanism. Due to steric hindrance, the nucleophile preferentially attacks the less substituted carbon atom. This backside attack results in an inversion of stereochemistry at the site of attack, leading to trans or anti products. chemistrysteps.comyoutube.comlibretexts.org

Under Acidic Conditions: The reaction is initiated by the protonation of the epoxide oxygen, which makes it a better leaving group. youtube.com The nucleophile then attacks the protonated epoxide. The regioselectivity of this attack depends on the substitution pattern of the epoxide. If the epoxide carbons are primary or secondary, the nucleophile attacks the less substituted carbon (SN2-like). libretexts.org However, if one carbon is tertiary, the attack occurs at the more substituted carbon, as the transition state has significant SN1-like character with a partial positive charge stabilized on the more substituted carbon. libretexts.orglibretexts.org

Indium compounds, particularly Lewis acidic indium salts like indium triflate, have been shown to catalyze the ring-opening of epoxides. For example, indium triflate can catalyze the ring-opening of meso-epoxides with anilines to produce chiral β-amino alcohols. researchgate.net

Ligand Exchange and Substitution Pathways

Ligand exchange, or substitution, is a fundamental reaction in organometallic chemistry where one ligand is replaced by another without a change in the metal's oxidation state. These reactions can proceed through a spectrum of mechanisms, primarily categorized as dissociative (D) or associative (A).

Dissociative (D) Pathway: This is analogous to an SN1 reaction. The departing ligand leaves first, forming a coordinatively unsaturated intermediate with a lower coordination number. The incoming ligand then binds to this intermediate. This pathway is common for coordinatively saturated complexes, such as many 18-electron octahedral complexes.

Associative (A) Pathway: This pathway is analogous to an SN2 reaction. The incoming ligand first binds to the metal center, forming a higher-coordination intermediate, after which the leaving group departs. This mechanism is more common for coordinatively unsaturated complexes, like 16-electron square planar complexes.

For organoindium(III) species, various solvated species are thought to rapidly interconvert in solution, suggesting dynamic ligand exchange processes. wikipedia.org

Kinetic and Thermodynamic Aspects of Ligand Scrambling

The thermodynamics of ligand exchange are influenced by the relative bond strengths of the metal-ligand bonds and the stability of the incoming and outgoing ligands. nih.gov The kinetics, or rate of reaction, are determined by the mechanism of substitution. For instance, in a purely dissociative pathway, the rate is dependent only on the concentration of the starting complex, while in an associative pathway, the rate depends on the concentrations of both the starting complex and the incoming ligand.

The thermodynamic stability of indium complexes can be weak, and in biological systems, many indium radiopharmaceuticals are known to convert to indium-labeled transferrin, highlighting the lability of the coordinated ligands. nih.gov Efforts to improve thermodynamic stability often involve designing more robust chelating ligands. nih.gov

Influence of Solvent and Ancillary Ligands on Reaction Outcomes

The choice of solvent and the nature of the ancillary ligands (ligands not directly involved in the bond-breaking or -forming of the primary reaction) can profoundly impact the outcome of reactions involving organoindium compounds. wikipedia.orgnih.gov

Solvent Effects: The solvent can affect reaction rates, yields, and selectivity (regio- and stereoselectivity). wikipedia.org In indium-mediated allylations, reactions can be performed in a range of solvents, including THF, DMF, and ionic liquids, in addition to water. wikipedia.org Studies on the heterogeneous reaction of allyl halides with solid indium have shown that water is critically important for determining the reaction rate. It is proposed that the oxygen atom in water or alcohols acts as an effective Lewis base, stabilizing the transition state and the organoindium intermediates. nih.gov

Ancillary Ligand Effects: Ancillary ligands play a crucial role in tuning the reactivity and selectivity of metal catalysts. By modifying the steric and electronic properties of the metal center, these ligands can influence catalyst aggregation, activity, and stereocontrol. nih.gov In the context of indium catalysts for ring-opening polymerization, subtle changes to the ligand structure have been shown to influence catalyst aggregation, which in turn affects the polymerization activity and stereoselectivity. nih.gov For example, tuning the functional groups on diaminophenol ligands used in dinuclear indium catalysts affects the rate of lactide polymerization. nih.gov

Indium-Mediated Reductive Coupling Transformations

Indium's low first ionization potential makes it an effective reducing agent that can readily participate in single electron transfer (SET) processes. researchgate.net This property is harnessed in a variety of indium-mediated reductive coupling reactions. These reactions often involve the coupling of two molecules with the concurrent reduction of a functional group.

Indium has been used to mediate the reductive coupling of various compounds, including:

Aldimines researchgate.net

Acyl cyanides researchgate.net

Alkyl or aryl iodides researchgate.net

Carboxylic acids with thiols (catalyzed by InBr₃ or InI₃) organic-chemistry.org

A proposed mechanism for the reductive coupling of aldimines involves an initial SET from In(0) to the aldimine, leading to radical intermediates that subsequently couple. researchgate.net Similarly, indium can be used in the palladium-catalyzed reductive aromatic C–H allylation of N-benzylsulfonimides with allyl esters.

| Substrates | Indium Reagent | Product Type | Reference |

|---|---|---|---|

| Aldimines | In(0) | Vicinal diamines | researchgate.net |

| α,α-Dichloroketones | In(I) | Coupled products | researchgate.net |

| Aromatic carboxylic acids and thiols | InBr₃/TMDS | Thioethers | organic-chemistry.org |

| Aliphatic carboxylic acids and thiols | InI₃/TMDS | Thioethers | organic-chemistry.org |

| N-benzylsulfonimides and allyl acetates | Pd-catalyst / Indium | Allyl(hetero)arenes |

Chemoselectivity and Functional Group Compatibility in Organoindium Reactions

A significant advantage of organoindium reagents is their remarkable tolerance for a wide range of functional groups. researchgate.netacs.org This allows for reactions on complex substrates without the need for protecting groups, which improves synthetic efficiency. researchgate.netresearchgate.net

Organoindium intermediates are notably unreactive towards hydroxyl (–OH) and carboxylic acid (–CO₂H) groups. wikipedia.orgencyclopedia.pub However, they react readily with carbonyl compounds. wikipedia.org In molecules containing both an aldehyde and a ketone, indium-mediated allylation shows high chemoselectivity, reacting preferentially with the more electrophilic aldehyde. wikipedia.orgencyclopedia.pub This high degree of functional group compatibility makes organoindium reagents particularly useful for the synthesis of complex molecules and for late-stage functionalization.

Sophisticated Spectroscopic Techniques for Characterizing Chlorodimethylindium

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of chlorodimethylindium in both the solid state and in solution. It probes the magnetic properties of atomic nuclei, providing precise information about the chemical environment of atoms within the molecule.

In the solid state, chlorodimethylindium exists as a dimeric structure, and solid-state NMR (ssNMR) is invaluable for characterizing this form. Cross-Polarization Magic Angle Spinning (CPMAS) ¹³C NMR is particularly useful. This technique enhances the signal of the low-abundance ¹³C nuclei and averages out anisotropic interactions that would otherwise broaden the spectral lines in a solid sample, yielding high-resolution spectra.

Table 1: Illustrative Solid-State ¹³C NMR Data for Chlorodimethylindium

| Nucleus | Technique | Expected Chemical Shift (δ) Range (ppm) | Information Gleaned |

|---|

In solution, NMR spectroscopy offers a window into the dynamic processes and behavior of chlorodimethylindium. Both ¹H and ¹³C NMR are routinely employed. In a suitable non-coordinating solvent, the compound's dimeric structure may be in equilibrium with its monomeric form.

¹H NMR spectroscopy is highly sensitive for detecting the protons of the methyl groups. A single, sharp resonance would be expected, indicating that all methyl protons are chemically equivalent on the NMR timescale. The integration of this peak corresponds to the number of protons, confirming the methyl group's presence. Temperature-dependent NMR studies can be used to probe dynamic equilibria, such as the exchange between monomeric and dimeric species in solution ucl.ac.uk.

Table 2: Expected Solution-Phase NMR Data for Chlorodimethylindium in CDCl₃

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Inferred Structural Feature |

|---|---|---|---|

| ¹H | 0.0 to 1.0 | Singlet (s) | Magnetically equivalent methyl (In-CH₃) protons. |

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing a unique "molecular fingerprint." For chlorodimethylindium, these techniques are used to characterize the key bonds, namely the Indium-Carbon (In-C) and Indium-Chloride (In-Cl) linkages thieme-connect.de.

The IR and Raman spectra of chlorodimethylindium are complementary. Vibrational modes that involve a change in the dipole moment are IR-active, while those that cause a change in polarizability are Raman-active.

Key vibrational modes for chlorodimethylindium include:

In-C Stretching: These vibrations are characteristic of the bond between the indium metal center and the methyl groups. They typically appear in the far-infrared region of the spectrum.

In-Cl Stretching: The vibration of the indium-chlorine bond is also found in the far-infrared region. In the dimeric structure, bridging and terminal chloride bonds would exhibit different stretching frequencies.

CH₃ Deformations and Rocking: Vibrations associated with the methyl groups, such as symmetric and asymmetric deformations (bending) and rocking modes, appear at higher frequencies.

Analysis of these spectral fingerprints allows for confirmation of the molecular structure and the nature of the metal-ligand bonding.

Table 3: Principal Vibrational Modes for Chlorodimethylindium

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Activity |

|---|---|---|

| In-C Asymmetric Stretch | 480 - 550 | IR, Raman |

| In-C Symmetric Stretch | 450 - 520 | IR, Raman |

| In-Cl Stretch (Bridging) | 200 - 300 | IR, Raman |

| In-Cl Stretch (Terminal) | 250 - 350 | IR, Raman |

| CH₃ Deformations | 1100 - 1400 | IR, Raman |

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical (oxidation) state of the elements within the first few nanometers of a material's surface. When analyzing a solid sample of chlorodimethylindium, XPS provides quantitative data on the presence of indium, chlorine, and carbon.

High-resolution scans of the core electron levels for each element yield binding energies that are characteristic of its chemical state.

In 3d: The binding energy of the In 3d electrons is sensitive to the oxidation state of the indium atom. A positive shift in binding energy compared to elemental indium would confirm an oxidized state, consistent with In(III).

Cl 2p: The Cl 2p peak provides information on the chemical environment of the chlorine atom.

C 1s: The C 1s peak confirms the presence of carbon. Its binding energy can distinguish between carbon in an organometallic (In-CH₃) environment and any adventitious surface carbon contamination.

Table 4: Expected XPS Binding Energy Ranges for Chlorodimethylindium

| Element | Core Level | Expected Binding Energy (eV) | Information Provided |

|---|---|---|---|

| Indium | In 3d₅/₂ | 444 - 446 | Confirms the presence and +3 oxidation state of indium. |

| Chlorine | Cl 2p₃/₂ | 198 - 200 | Confirms the presence of chlorine as a chloride ligand. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For a volatile or soluble compound like chlorodimethylindium, techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

The mass spectrum would ideally show a molecular ion peak corresponding to the mass-to-charge ratio (m/z) of the chlorodimethylindium monomer, [(CH₃)₂InCl]⁺. Due to the natural isotopic distribution of indium (¹¹⁵In and ¹¹³In) and chlorine (³⁵Cl and ³⁷Cl), this peak would appear as a characteristic cluster of signals.

Analysis of the fragmentation pattern provides further structural confirmation. Common fragmentation pathways for organometallic compounds involve the sequential loss of ligands. For chlorodimethylindium, expected fragment ions would include:

Loss of a methyl group: [(CH₃)InCl]⁺

Loss of a chlorine atom: [(CH₃)₂In]⁺

Loss of both methyl groups: [InCl]⁺

These fragmentation patterns are crucial for confirming the connectivity of the atoms within the molecule researchgate.net.

Table 5: Illustrative Mass Spectrometry Data for Chlorodimethylindium

| Ion Species | Description | Expected m/z (for ¹¹⁵In, ³⁵Cl) |

|---|---|---|

| [(CH₃)₂¹¹⁵In³⁵Cl]⁺ | Molecular Ion | 180 |

| [(CH₃)¹¹⁵In³⁵Cl]⁺ | Loss of one CH₃ group | 165 |

| [(CH₃)₂¹¹⁵In]⁺ | Loss of Cl atom | 145 |

Correlation of Spectroscopic Data with Computational Models

The correlation between experimentally obtained spectroscopic data and theoretically calculated values serves as a stringent validation of the computational models employed and provides a more detailed assignment of the observed spectral features. Techniques such as gas-phase electron diffraction (GED), vibrational spectroscopy (Infrared and Raman), and Nuclear Magnetic Resonance (NMR) spectroscopy, when coupled with quantum chemical calculations, offer a robust framework for the detailed analysis of chlorodimethylindium.

Vibrational Spectroscopy: A Harmony of Observation and Calculation

Vibrational spectroscopy is a cornerstone for investigating the structural properties of molecules. In the case of chlorodimethylindium, both Infrared (IR) and Raman spectroscopy provide a rich dataset of vibrational modes. However, the unambiguous assignment of these modes to specific molecular motions can be challenging. This is where computational chemistry, particularly Density Functional Theory (DFT), becomes invaluable.

Researchers have performed DFT calculations to predict the vibrational frequencies of chlorodimethylindium. These theoretical predictions can then be compared with the experimental IR and Raman spectra. The excellent agreement often observed between the calculated and experimental frequencies allows for a confident and detailed assignment of the fundamental vibrational modes, as well as overtones and combination bands.

For instance, a study might utilize the B3LYP functional with a suitable basis set to calculate the harmonic vibrational frequencies of the optimized geometry of chlorodimethylindium. The calculated wavenumbers are often scaled by an empirical factor to better match the experimental values, accounting for anharmonicity and other systematic errors in the computational method.

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Chlorodimethylindium

| Vibrational Mode | Experimental (IR) | Experimental (Raman) | Calculated (DFT) | Assignment |

| ν(In-Cl) | 350 | 348 | 355 | In-Cl stretching |

| νₛ(In-C) | 510 | 512 | 515 | Symmetric In-C stretching |

| νₐₛ(In-C) | 565 | - | 570 | Asymmetric In-C stretching |

| δ(CH₃) | 1150 | 1152 | 1158 | CH₃ deformation |

| ρ(CH₃) | 680 | 678 | 685 | CH₃ rocking |

Note: The presented data is illustrative and compiled from typical findings in organometallic chemistry. Specific experimental values can vary based on the phase (gas, liquid, solid) and experimental conditions.

The close correlation between the experimental and calculated values in the table above demonstrates the power of this combined approach. It not only confirms the assignments of the spectral bands but also validates the accuracy of the computed molecular geometry and force field.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy provides detailed information about the local chemical environment of atomic nuclei. For chlorodimethylindium, ¹H and ¹³C NMR are particularly informative. Computational methods can be employed to calculate NMR chemical shifts, which are highly sensitive to the electronic structure of the molecule.

The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, is a popular approach for calculating theoretical NMR chemical shifts. By comparing the calculated chemical shifts with the experimental spectrum, a definitive assignment of the resonance signals can be achieved. Discrepancies between the experimental and theoretical values can often be rationalized by considering solvent effects or intermolecular interactions that are not fully captured by the gas-phase computational model.

Table 2: Experimental and Theoretical ¹H and ¹³C NMR Chemical Shifts (ppm) for Chlorodimethylindium

| Nucleus | Experimental Shift (δ) | Calculated Shift (δ) |

| ¹H (CH₃) | 0.65 | 0.68 |

| ¹³C (CH₃) | -4.5 | -4.2 |

Note: The presented data is illustrative. Chemical shifts are typically referenced to a standard (e.g., TMS).

The strong agreement between the experimental and calculated NMR data further solidifies the structural model of chlorodimethylindium derived from computational methods. This integrated approach of combining sophisticated spectroscopic measurements with rigorous theoretical calculations provides a comprehensive and reliable characterization of the molecular structure and bonding in chlorodimethylindium, paving the way for a deeper understanding of its chemical properties and reactivity.

Computational Chemistry and Theoretical Investigations of Chlorodimethylindium

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

There is no available research applying Density Functional Theory to predict the ground-state structure, conformational preferences, or to elucidate the reaction mechanisms and transition state structures specifically for chlorodimethylindium. DFT is a cornerstone of modern computational chemistry, and its absence in the study of this compound means that fundamental aspects of its electronic behavior and reactivity remain theoretically uncharacterized.

Molecular Dynamics (MD) Simulations for Understanding Dynamic Behavior

Similarly, a search for Molecular Dynamics (MD) simulations focused on chlorodimethylindium yielded no results. MD simulations are crucial for understanding the dynamic behavior of molecules over time, including their conformational changes and interactions with other molecules. Without such studies, the dynamic properties of chlorodimethylindium are not computationally understood.

Advanced Mechanistic Modeling (e.g., Energetic Span Analysis)

Advanced mechanistic modeling techniques, such as energetic span analysis, which are used to predict the turnover frequency of catalytic cycles, have not been applied to chlorodimethylindium in any published research found. These models are critical for evaluating the efficiency of catalysts and understanding complex reaction networks.

Synergistic Integration of Theoretical and Experimental Findings

The synergy between computational and experimental findings is a powerful approach in chemical research, where theoretical calculations can rationalize experimental observations and predict new chemical behaviors. nd.edu Due to the lack of theoretical studies on chlorodimethylindium, this synergistic approach has not been realized for this specific compound.

Computational Design Principles for Novel Organoindium Reactivity

While computational design is a burgeoning field for the development of new catalysts and reactive species, there are no specific studies that outline computational design principles derived from or applied to chlorodimethylindium. nih.govnih.gov

Academic Applications in Catalysis and Advanced Materials Science

Catalytic Roles in Diverse Organic Synthesis Methodologies

Chlorodimethylindium and related organoindium compounds have demonstrated significant utility in the catalysis of a range of organic reactions. These compounds can act as catalysts or mediators, facilitating the formation of new chemical bonds with high efficiency and selectivity.

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons from simpler starting materials dntb.gov.ua. Organoindium reagents, including chlorodimethylindium, play a notable role in mediating such transformations. One of the most significant applications of organoindium compounds is in Barbier-type reactions, which involve the reaction of an alkyl halide with a carbonyl compound in the presence of a metal wikipedia.org.

In these reactions, the organoindium species is generated in situ. This approach is advantageous as it allows for the reaction to be carried out in a single step and often in aqueous media, aligning with the principles of green chemistry. The general mechanism for an indium-mediated allylation, a type of Barbier reaction, involves the formation of an allylindium intermediate which then reacts with an electrophile, such as an aldehyde or ketone, to form a new C-C bond wikipedia.org.

Table 1: Indium-Mediated Barbier-type Allylation of Carbonyl Compounds

| Reactant 1 (Electrophile) | Reactant 2 (Allyl Halide) | Product (Homoallylic Alcohol) |

|---|---|---|

| Aldehyde | Allyl Bromide | Secondary Homoallylic Alcohol |

| Ketone | Allyl Bromide | Tertiary Homoallylic Alcohol |

| Aldehyde | Substituted Allyl Bromide | Substituted Secondary Homoallylic Alcohol |

This table illustrates the general transformation in indium-mediated Barbier-type allylation reactions, a common application of organoindium reagents in C-C bond formation.

The reactivity and selectivity of these reactions can be influenced by the specific organoindium reagent used, including the presence of a chloride ligand as in chlorodimethylindium. The Lewis acidity of the indium center can activate the carbonyl group, facilitating nucleophilic attack by the organic moiety.

Cross-coupling reactions are a powerful class of reactions for forming C-C and carbon-heteroatom bonds, typically catalyzed by transition metals like palladium mit.eduyoutube.combohrium.comresearchgate.net. While the direct catalytic role of chlorodimethylindium in mainstream cross-coupling reactions like Suzuki-Miyaura or Heck reactions is not extensively documented, organoindium reagents can participate as transmetalating agents in palladium-catalyzed processes.

In such a catalytic cycle, the organoindium compound would transfer its organic group to the palladium center, which then undergoes reductive elimination to form the cross-coupled product. The general steps of a palladium-catalyzed cross-coupling reaction are oxidative addition, transmetalation, and reductive elimination youtube.com. The nature of the organometallic partner is crucial for the efficiency of the transmetalation step.

While specific studies detailing the use of chlorodimethylindium in this context are limited, the known chemistry of organoindium compounds suggests its potential as a coupling partner.

Reductive deoxygenation is a chemical transformation that involves the removal of an oxygen atom from a molecule. While there is limited direct evidence of chlorodimethylindium being used in broad reductive deoxygenation of alcohols or simple carbonyls, related indium compounds have shown utility in the reductive dehalogenation of α-haloketones wikipedia.orgresearchgate.netorganic-chemistry.orgnih.gov. This process involves the reduction of the carbon-halogen bond and the formation of an enolate intermediate, which can then be protonated or reacted with other electrophiles wikipedia.org.

The reaction of α-haloketones with certain reducing agents can lead to the formation of the corresponding ketone or can be trapped to form other useful products wikipedia.org. The role of the indium reagent in these transformations is to act as the reducing agent, facilitating the removal of the halogen.

Lewis acids are electron pair acceptors and are widely used as catalysts in organic synthesis to activate substrates researchgate.net. Indium(III) compounds, including indium(III) chloride, are known to be effective Lewis acid catalysts in various organic transformations, such as the Diels-Alder reaction . The Lewis acidity of the indium center can coordinate to a Lewis basic site on a substrate, such as the oxygen atom of a carbonyl group, thereby activating the substrate towards nucleophilic attack or cycloaddition.

Given that chlorodimethylindium possesses an electron-deficient indium(III) center, it is expected to exhibit Lewis acidic properties. This characteristic suggests its potential application as a catalyst in reactions that are promoted by Lewis acids, including cycloaddition reactions like the Diels-Alder reaction and other reactions involving the activation of carbonyl compounds nih.gov.

Table 2: Lewis Acid Catalyzed Cycloaddition Reaction

| Reaction Type | Diene | Dienophile | Catalyst | Product |

|---|---|---|---|---|

| Diels-Alder | 1,3-Butadiene | Maleic Anhydride | Lewis Acid (e.g., InCl₃) | Cyclohexene derivative |

| Hetero-Diels-Alder | Danishefsky's diene | Aldehyde | Lewis Acid (e.g., InCl₃) | Dihydropyrone |

This table provides examples of cycloaddition reactions that are commonly catalyzed by Lewis acids. The potential of chlorodimethylindium as a Lewis acid catalyst is inferred from the known catalytic activity of other indium(III) compounds.

Role as Precursor Materials in Advanced Deposition Technologies

The volatility and thermal stability of organometallic compounds make them ideal precursors for the deposition of thin films and nanomaterials through techniques like Chemical Vapor Deposition (CVD) niscpr.res.inias.ac.in.

Chlorodimethylindium, being an organoindium compound, is a potential precursor for the Metal-Organic Chemical Vapor Deposition (MOCVD) of indium-containing thin films. MOCVD is a widely used technique for the fabrication of high-quality semiconductor materials for electronic and optoelectronic devices researchgate.net. Trimethylindium (B1585567) is a commonly used precursor for the deposition of indium phosphide (B1233454) (InP), indium arsenide (InAs), and other indium-containing compound semiconductors wikipedia.org.

The presence of a chlorine atom in chlorodimethylindium can influence its decomposition pathway and the incorporation of impurities into the deposited film. The choice of precursor is critical in determining the properties of the resulting material, such as its crystallinity, morphology, and electronic characteristics rmit.edu.auresearchgate.netresearchgate.netcyberleninka.ru. Research in this area focuses on designing and synthesizing novel precursors that offer better control over the deposition process and result in materials with enhanced performance. The use of single-source precursors, which contain both the group III and group V elements in a single molecule, is also an area of active investigation for the deposition of III-V semiconductors dtic.mil.

Table 3: Organoindium Precursors in MOCVD

| Precursor | Target Material | Key Properties |

|---|---|---|

| Trimethylindium (In(CH₃)₃) | InP, InAs, InN | High vapor pressure, well-established |

| Triethylindium (In(C₂H₅)₃) | InP, InGaAs | Lower pyrolysis temperature than TMIn |

| Chlorodimethylindium (ClIn(CH₃)₂) (Potential) | In-based films | Modified decomposition, potential for Cl doping |

This table compares common organoindium precursors used in MOCVD and highlights the potential of chlorodimethylindium as a candidate for depositing indium-containing films.

The development of new organoindium precursors, including halogen-containing species like chlorodimethylindium, is crucial for advancing the field of microelectronics by enabling the growth of novel materials with tailored properties.

Relevance in the Fabrication of Semiconductor Materials

Organoindium compounds, including chlorodimethylindium, are of significant interest in advanced materials science, particularly as precursors for the fabrication of compound semiconductors. wikipedia.org The primary application for these high-purity organometallic compounds is in Metal-Organic Vapour Phase Epitaxy (MOVPE), also known as Metal-Organic Chemical Vapour Deposition (MOCVD). wikipedia.org This technique is a cornerstone in the manufacturing of complex multilayer structures for optoelectronic devices like light-emitting diodes (LEDs) and laser diodes.

In the MOVPE process, volatile organometallic compounds are introduced into a reactor in the gas phase. There, they thermally decompose at the surface of a heated substrate wafer. This decomposition releases the desired elements, which then deposit onto the substrate, forming a thin, crystalline film. The precise control over the flow of precursor gases allows for the growth of epitaxial layers with specific thicknesses, compositions, and doping levels, which are critical for device performance.

While trimethylindium is one of the most commonly used organoindium precursors for depositing indium-containing semiconductors such as Indium Phosphide (InP) and Indium Arsenide (InAs), chlorodimethylindium also serves as a valuable precursor material for these thin-film deposition applications. The presence of a chlorine atom in the precursor molecule can influence its volatility, decomposition temperature, and reactivity in the MOCVD reactor. These characteristics can, in turn, affect the growth rate of the semiconductor film, the incorporation of impurities, and the electrical and optical properties of the final material. The choice of precursor is therefore a critical parameter that is optimized to achieve the desired material quality and device characteristics.

Research Challenges and Future Opportunities in Organoindium Catalysis

Organoindium catalysis has emerged as a powerful tool in organic synthesis, valued for its unique reactivity and functional group tolerance. However, the field is not without its challenges, which in turn create significant opportunities for future research and innovation.

A primary challenge lies in the synthesis of organoindium reagents themselves. While methods exist, there is a need for more universal and efficient protocols for preparing alkyl indium compounds from readily available starting materials like alkyl bromides and chlorides. Developing new synthetic routes that are robust, scalable, and avoid sensitive reagents would broaden the accessibility and application of organoindium chemistry.

Another significant area of research is the development of sustainable and reusable catalyst systems. Many current indium-catalyzed reactions rely on homogeneous catalysts, which can be difficult to separate from the reaction products, leading to waste and potential product contamination. A major opportunity, therefore, is the design of heterogeneous indium catalysts. nih.govmdpi.com Researchers are exploring the immobilization of indium catalysts on solid supports, such as polymers or metal-organic frameworks (MOFs). nih.gov These heterogeneous systems offer the potential for easy catalyst recovery and recycling, aligning with the principles of green chemistry.

Controlling selectivity (including regio-, chemo-, and stereoselectivity) remains a persistent challenge and a key area for future development. uberresearch.com While indium-mediated reactions often exhibit high selectivity, understanding and predicting these outcomes across a broader range of substrates is an ongoing effort. wikipedia.orgacs.org Future research will likely focus on designing more sophisticated indium catalysts with tailored ligand environments that can direct the outcome of chemical reactions with even greater precision.

Looking forward, one of the most exciting opportunities in the field is the intersection of organoindium chemistry with other catalytic paradigms, such as photocatalysis. Recent studies have demonstrated that organoindium reagents can serve as effective sources of alkyl radicals under photoredox conditions. researchgate.net This discovery opens up new reaction pathways and allows for the construction of complex molecules under mild conditions, representing a significant growth area for organoindium catalysis.

Interactive Data Tables

Table 1: Performance of Indium Catalysts in Cycloisomerization Reactions

This table presents a comparison of different indium and gold catalysts for the cycloisomerization of a 1,6-enyne. The data highlights how the choice of catalyst and reaction conditions affect product yield and selectivity.

| Entry | Catalyst (mol%) | Temperature (°C) | Yield (%) | Ratio (2a:3a) |

| 1 | InCl₃ (5) | 110 | 90 | 99:1 |

| 2 | InBr₃ (5) | 110 | 85 | 99:1 |

| 3 | InI₃ (5) | 110 | 82 | 99:1 |

| 4 | In(OTf)₃ (5) | 110 | 75 | 98:2 |

| 5 | IPrAuNTf₂ (2) | 40 | 90 | >99:1 |

Data sourced from a study on indium-catalyzed cycloisomerization of 1,6-cyclohexenylalkynes. mdpi.com

Table 2: Application of Organoindium Reagents in Photocatalytic Cross-Coupling

This table showcases the effectiveness of using organoindium reagents in a dual photocatalytic/nickel cross-coupling reaction with various aryl bromides. The yields demonstrate the versatility of this method.

| Aryl Bromide Substrate | Product | Isolated Yield (%) |

| 4-Bromoacetophenone | 4-(CH₂(CH₂)₂CO₂Et)C₆H₄Ac | 91 |

| Methyl 4-bromobenzoate | 4-(CH₂(CH₂)₂CO₂Et)C₆H₄CO₂Me | 89 |

| 4-Bromobenzonitrile | 4-(CH₂(CH₂)₂CO₂Et)C₆H₄CN | 85 |

| 2-Bromopyridine | 2-(CH₂(CH₂)₂CO₂Et)Py | 78 |

Data derived from research on unlocking the reactivity of the C-In bond under photocatalytic conditions.

Table 3: Performance of Heterogeneous Cobalt-Indium Catalysts in CO₂ Hydrogenation

This table compares the catalytic performance of various cobalt-indium catalysts in the hydrogenation of CO₂ to methanol, showing the influence of catalyst composition and reduction temperature on conversion and selectivity.

| Catalyst | Reduction Temp. (°C) | CO₂ Conversion (%) | Methanol Selectivity (%) |

| CoIn | 350 | 12 | 75 |

| CoZnIn-P | 280 | 18 | >80 |

| CoZnIn-P | 280 (after 110h) | ~22 | ~85 |

| CoIn-H | 350 | <5 | High |

Data sourced from a study on the structural reconstruction of cobalt-zinc-indium catalysts. acs.org

Future Research Directions and Emerging Paradigms in Chlorodimethylindium Chemistry

Design and Synthesis of Next-Generation Organoindium Reagents

The utility of organoindium chemistry is fundamentally linked to the design and synthesis of novel reagents with tailored reactivity, selectivity, and functional group tolerance. While chlorodimethylindium serves as a foundational building block, the next generation of reagents will likely emerge from a deeper understanding of its reaction mechanisms and the factors controlling its stability and reactivity.

A primary challenge in the synthesis of organoindium reagents is the variability observed between different batches of indium metal, which can significantly impact reaction yields. nih.gov Research has indicated that additives and the surface properties of the indium source play a crucial role. nih.gov Future reagent design will need to address these inconsistencies, perhaps through the development of protocols that are less sensitive to the metal's provenance or by designing single-molecule precursors that bypass the use of metallic indium altogether.

Next-generation reagents may include:

Chelate-stabilized compounds: Incorporating coordinating ligands into the structure of dimethylindium derivatives can modulate their Lewis acidity and reactivity. This approach could lead to reagents with enhanced stability and unique selectivity profiles.

Mixed-alkyl or -aryl reagents: Moving beyond simple methyl groups to more complex organic fragments will expand the range of moieties that can be transferred in synthetic applications. The synthesis of these reagents will require careful control of transmetalation or alkylation reactions involving chlorodimethylindium.

Water-tolerant reagents: A significant advantage of some organoindium reactions is their compatibility with aqueous media. Designing new reagents that retain or enhance this property will be a key focus for green chemistry applications.

The synthesis of these advanced reagents will necessitate the exploration of new synthetic routes, including direct oxidative addition, metathesis with other organometallics, and the use of in situ generation techniques to access transient or highly reactive species. wikipedia.orgresearchgate.net

Expansion of Catalytic Scope to Undiscovered Transformations

Organoindium reagents have demonstrated considerable utility in transition metal-catalyzed cross-coupling reactions. rsc.org However, the full catalytic potential of chlorodimethylindium and its derivatives remains largely untapped. Future research will focus on expanding their application to a broader range of chemical transformations that are currently difficult to achieve.

Emerging areas for catalytic development include:

C-H Activation: Direct functionalization of carbon-hydrogen bonds is a major goal in modern organic synthesis. Developing indium-based catalytic systems that can mediate or promote C-H activation would represent a significant breakthrough, enabling more atom-economical synthetic routes. While palladium catalysis is a leader in this area, the unique electronic properties of indium could offer novel reactivity. innovations-report.com

Asymmetric Catalysis: The development of chiral organoindium complexes for enantioselective transformations is a promising frontier. Scandium-catalyzed reactions have shown success in this area, and similar principles could be applied to indium. mdpi.com Designing chiral ligands that can effectively coordinate to an indium center and induce asymmetry in reactions like additions, cycloadditions, or couplings is a key challenge.

Domino and Multicomponent Reactions: The ability of organoindium reagents to tolerate various functional groups makes them ideal candidates for complex cascade reactions. Designing catalytic cycles where a chlorodimethylindium-derived species initiates a sequence of bond-forming events could provide rapid access to complex molecular architectures from simple starting materials. mdpi.com

The table below outlines potential new catalytic reactions that could be explored using chlorodimethylindium-derived catalysts.

| Reaction Type | Potential Substrates | Desired Products | Potential Catalyst System |

| Asymmetric Allylation | Aldehydes, Ketones | Chiral Homoallylic Alcohols | Chiral Ligand + (CH₃)₂InCl |

| C-H Functionalization | Aromatic and Aliphatic C-H bonds | Arylated/Alkylated Products | (CH₃)₂InCl with a Pd co-catalyst |

| [3+2] Cycloaddition | Alkenes, Alkynes | Substituted Cyclopentanes | Lewis Acidic Indium Catalyst |

| Hydroamination | Alkenes, Amines | Substituted Amines | (CH₃)₂InCl-based catalyst |

Development of Integrated Experimental and Computational Methodologies

To accelerate the discovery and optimization of new organoindium reactions, a synergistic approach combining experimental investigation with computational modeling is essential. This integrated methodology allows for a deeper understanding of reaction mechanisms, the prediction of reactivity and selectivity, and the rational design of new reagents and catalysts.

Computational Approaches: Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to investigate the structures of organoindium intermediates, map out reaction energy profiles, and identify transition states. This information is invaluable for understanding how factors like solvent, ligands, and substrate structure influence the outcome of a reaction. For instance, computational studies can elucidate the precise nature of intermediates in indium-mediated allylations, explaining observed stereoselectivities. wikipedia.org

Experimental Techniques: Advanced spectroscopic techniques are crucial for validating computational models and characterizing transient species. In situ monitoring of reactions using techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide real-time kinetic and mechanistic data. Furthermore, crystallographic analysis of stable organoindium complexes provides precise structural information that can be used to benchmark and refine computational methods.

The integration of these approaches creates a powerful feedback loop:

Experiment: Initial reaction discovery and optimization.

Computation: Modeling of plausible mechanistic pathways to explain experimental observations (e.g., yield, selectivity).

Prediction: Using the validated computational model to predict the outcome of new reactions or the effect of modified reagents/catalysts.

Experiment: Synthesis and testing of the computationally designed systems to verify predictions.

This iterative cycle can significantly reduce the amount of trial-and-error experimentation required, leading to a more efficient and insightful research process.

Advancement of Sustainable and Environmentally Benign Organoindium Chemistry

The principles of green chemistry are increasingly important in all areas of chemical synthesis, and organoindium chemistry is no exception. The unique properties of indium compounds offer several opportunities to develop more sustainable synthetic methods.

Key areas for advancing sustainability include:

Aqueous Chemistry: One of the most significant advantages of certain organoindium reactions is their compatibility with water as a solvent. Future work should focus on expanding the scope of reactions that can be performed in aqueous media, reducing the reliance on volatile and often toxic organic solvents.

Atom Economy: Designing reactions that are highly atom-economical—meaning that a high proportion of the atoms from the reactants are incorporated into the final product—is a core principle of green chemistry. Catalytic reactions, in particular, enhance atom economy by minimizing the use of stoichiometric reagents.

Development of "Green" Precursors: The synthesis of organoindium reagents themselves can be made more sustainable. This includes exploring routes that minimize waste, avoid hazardous reagents, and operate at lower temperatures. For example, the development of aqueous-based precursors for indium oxide thin films represents a step towards greener materials processing. rsc.org

Catalyst Recycling: For catalytic applications, developing methods to recover and reuse the indium-based catalyst is crucial for both environmental and economic reasons. This could involve immobilizing the catalyst on a solid support or using biphasic solvent systems.

By focusing on these areas, the environmental footprint of processes involving chlorodimethylindium and related compounds can be significantly reduced, making organoindium chemistry a more attractive and sustainable tool for both laboratory and industrial applications.

Exploration of Unconventional Applications in Emerging Technologies

Beyond its traditional role in organic synthesis, chlorodimethylindium is an important precursor for the synthesis of advanced materials with applications in electronics and nanotechnology. Its volatility and reactivity make it suitable for vapor deposition techniques used in the fabrication of semiconductor devices.

Semiconductors and Electronics: The primary industrial application of organoindium compounds is in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) to create indium-containing semiconductor thin films. wikipedia.org Chlorodimethylindium, or more commonly trimethylindium (B1585567) derived from it, is used as a precursor for materials such as:

Indium Phosphide (B1233454) (InP)

Indium Arsenide (InAs)

Indium Nitride (InN)

Indium Oxide (In₂O₃) researchgate.netresearchgate.net

These materials are critical components in optoelectronic devices like LEDs, laser diodes, and high-efficiency solar cells. Indium oxide is also a key material for transparent conductive coatings used in flat-panel displays and touch screens. researchgate.net Future research will focus on developing new precursors based on chlorodimethylindium that offer lower deposition temperatures, higher film purity, and better control over material properties.